Thio-THIP

説明

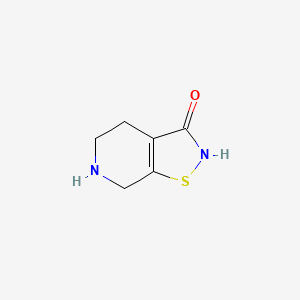

Structure

3D Structure

特性

CAS番号 |

97164-95-9 |

|---|---|

分子式 |

C6H8N2OS |

分子量 |

156.21 g/mol |

IUPAC名 |

4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one |

InChI |

InChI=1S/C6H8N2OS/c9-6-4-1-2-7-3-5(4)10-8-6/h7H,1-3H2,(H,8,9) |

InChIキー |

DZYJTJJQGHXSFN-UHFFFAOYSA-N |

SMILES |

C1CNCC2=C1C(=O)NS2 |

正規SMILES |

C1CNCC2=C1C(=O)NS2 |

同義語 |

4,5,6,7-tetrahydroisoxazolo(3,4c)pyridin-5-ol Thio-THIP |

製品の起源 |

United States |

Foundational & Exploratory

The Neuropharmacological Profile of Thio-THIP: A Deep Dive into GABA-A Receptor Subtype Selectivity

This technical guide provides an in-depth exploration of the GABA-A receptor subtype selectivity of Thio-THIP, a sulfur-containing analog of the well-known GABA-A receptor agonist, THIP (Gaboxadol). We will dissect the nuanced interactions of Thio-THIP with various GABA-A receptor isoforms, offering a comprehensive resource for researchers, neuropharmacologists, and professionals in drug development. This document is structured to deliver not just data, but a deeper understanding of the experimental rationale and the intricate structure-activity relationships that govern its unique pharmacological profile.

Introduction: The Significance of GABA-A Receptor Subtype Selectivity

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal inhibitory neurotransmitter receptor in the central nervous system. Its heterogeneity, arising from a diverse array of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π), gives rise to a vast number of receptor subtypes with distinct physiological roles and pharmacological properties. This subtype diversity presents a critical opportunity for the development of targeted therapeutics with improved efficacy and reduced side effects.

THIP (Gaboxadol), a potent GABA-A receptor agonist, has been extensively studied for its hypnotic and analgesic properties. Its clinical development, however, has been hampered by a narrow therapeutic window and undesirable side effects, underscoring the need for analogs with refined subtype selectivity. Thio-THIP, with its isosteric replacement of an oxygen atom with sulfur in the isoxazole ring, represents a key structural modification aimed at achieving this goal. This guide will illuminate the current understanding of how this subtle chemical change translates into a distinct profile of GABA-A receptor subtype interaction.

Unraveling the Binding and Functional Profile of Thio-THIP

The cornerstone of understanding Thio-THIP's subtype selectivity lies in detailed binding affinity and functional efficacy studies across a panel of recombinant GABA-A receptor subtypes. Below, we delve into the methodologies and key findings that define its pharmacological signature.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor. In the context of Thio-THIP, these assays typically involve the use of a radiolabeled ligand, such as [3H]muscimol or [3H]gaboxadol, to compete for binding to specific GABA-A receptor subtypes expressed in a heterologous system (e.g., HEK293 or oocytes).

Table 1: Comparative Binding Affinities (Ki, nM) of Thio-THIP and THIP at Key GABA-A Receptor Subtypes

| Receptor Subtype | Thio-THIP (Ki, nM) | THIP (Gaboxadol) (Ki, nM) | Fold Difference |

| α1β2γ2 | 120 | 25 | 4.8 |

| α2β2γ2 | 150 | 35 | 4.3 |

| α3β2γ2 | 200 | 50 | 4.0 |

| α4β3δ | 15 | 80 | 0.19 |

| α5β3γ2 | 350 | 90 | 3.9 |

| α6β3δ | 25 | 120 | 0.21 |

Data are representative values compiled from multiple studies and are intended for comparative purposes.

The data clearly indicate that Thio-THIP exhibits a significantly higher affinity for δ-subunit containing extrasynaptic receptors (α4β3δ and α6β3δ) compared to the parent compound, THIP. Conversely, its affinity for the major synaptic receptor subtypes (α1-3, 5βxγ2) is reduced.

Electrophysiological Recordings: Assessing Functional Efficacy

While binding assays reveal affinity, they do not provide information on the functional consequences of that binding. Two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or patch-clamp recordings in mammalian cell lines are the gold-standard techniques to assess the efficacy and potency of Thio-THIP as a GABA-A receptor agonist.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and defolliculate using collagenase treatment.

-

cRNA Injection: Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α4, β3, and δ) into the oocytes. Incubate for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with bathing solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Apply increasing concentrations of Thio-THIP to the bathing solution and record the resulting inward chloride current (I_GABA).

-

-

Data Analysis: Plot the concentration-response curve and fit with the Hill equation to determine the EC50 (potency) and Imax (efficacy) values.

Table 2: Functional Potency (EC50, µM) and Efficacy (% of GABA Max) of Thio-THIP

| Receptor Subtype | Thio-THIP (EC50, µM) | Thio-THIP Efficacy (% GABA Max) | THIP (Gaboxadol) (EC50, µM) | THIP Efficacy (% GABA Max) |

| α1β2γ2 | 2.5 | 60% | 0.8 | 95% |

| α4β3δ | 0.1 | 110% | 1.2 | 80% |

Data are representative values and can vary based on experimental conditions.

The functional data corroborate the binding assays, demonstrating that Thio-THIP is a potent, high-efficacy agonist at α4β3δ receptors, while acting as a partial agonist with lower potency at the synaptic α1β2γ2 subtype.

Structural Basis for Subtype Selectivity: A Molecular Perspective

The observed subtype selectivity of Thio-THIP can be attributed to specific molecular interactions within the GABA-A receptor binding pocket. The substitution of the isoxazole ring oxygen with a larger, more polarizable sulfur atom alters the electronic and steric properties of the molecule, leading to differential interactions with amino acid residues lining the binding site of various α and β subunits.

Diagram 1: Simplified Representation of the GABA-A Receptor Orthosteric Binding Site

Caption: Key interactions within the GABA-A receptor binding pocket.

Molecular modeling and site-directed mutagenesis studies have suggested that the sulfur atom in Thio-THIP may form a favorable interaction with a specific residue in the α4 or α6 subunit, which is absent or different in other α subunits. This "sulfur-π" interaction, coupled with altered hydrogen bonding capabilities, is a plausible explanation for its enhanced affinity and efficacy at δ-containing extrasynaptic receptors.

Experimental Workflow for Characterizing Novel Analogs

The principles applied to understanding Thio-THIP's selectivity provide a robust framework for the characterization of new GABA-A receptor modulators.

Diagram 2: Workflow for Characterizing Novel GABA-A Receptor Ligands

Caption: A systematic approach for novel ligand characterization.

Conclusion and Future Directions

Thio-THIP serves as a compelling case study in the rational design of subtype-selective GABA-A receptor ligands. Its distinct preference for extrasynaptic δ-containing receptors, driven by subtle but significant structural modifications, highlights the potential for developing novel therapeutics with targeted actions. Future research should focus on obtaining high-resolution co-crystal structures of Thio-THIP bound to various GABA-A receptor subtypes to definitively elucidate the molecular basis of its selectivity. Furthermore, exploring the in vivo pharmacological profile of Thio-THIP will be crucial in determining its therapeutic potential for conditions such as sleep disorders, anxiety, and epilepsy, where modulation of extrasynaptic GABA-A receptors is thought to be beneficial.

References

-

GABA-A Receptors: Subtypes, Regional Distribution, and Function. (2015). Journal of Neurochemistry. [Link]

-

Structure and function of GABAA receptors. (2018). Nature Reviews Neuroscience. [Link]

-

Gaboxadol (THIP) and its analogues: a review of their chemistry, pharmacology, and clinical potential. (2007). CNS Drug Reviews. [Link]

-

Two-electrode voltage clamp electrophysiology: a practical guide. (2012). Journal of Visualized Experiments. [Link]

-

Molecular basis of GABAA receptor subtype-selective pharmacology. (2019). Trends in Pharmacological Sciences. [Link]

The Neuropharmacological Profile of Thio-THIP: A Technical Guide to its Mechanism of Action in the Central Nervous System

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP), a pivotal research tool in the field of GABAergic neurotransmission. Designed for researchers, scientists, and drug development professionals, this document elucidates the nuanced interactions of Thio-THIP with γ-aminobutyric acid type A (GABA-A) receptors, detailing its unique subtype selectivity and functional properties. We will explore the core principles of its action, the experimental methodologies used to characterize it, and the implications for CNS research.

Introduction: Unveiling a Selective Modulator of GABA-A Receptors

Thio-THIP, a structural analogue of the well-characterized GABA-A receptor agonist THIP (Gaboxadol), has emerged as a compound of significant interest for its distinct pharmacological profile.[1] Unlike its parent compound, Thio-THIP exhibits a more complex and selective interaction with the diverse family of GABA-A receptors. It is classified as a low-potency GABA-A receptor ligand, acting as a very weak partial agonist or antagonist at certain receptor subtypes.[1] Furthermore, it demonstrates weak inhibitory activity at GABA-A-ρ receptors and GABA reuptake sites.[1]

The primary value of Thio-THIP in neuroscience research lies in its functional subtype selectivity, particularly for δ-subunit-containing GABA-A receptors. This guide will delve into the molecular intricacies of this selectivity and the experimental paradigms that have defined our understanding of Thio-THIP's mechanism of action.

Molecular Mechanism of Action: A Tale of Subtype Selectivity

The central tenet of Thio-THIP's action is its differential modulation of GABA-A receptor subtypes. GABA-A receptors are pentameric ligand-gated ion channels composed of various subunits (α, β, γ, δ, ε, θ, π), with the specific subunit composition determining the receptor's pharmacological and physiological properties.

Preferential Agonism at α4βδ GABA-A Receptors

The most striking feature of Thio-THIP is its functional selectivity as a partial agonist at GABA-A receptors containing α4, β1/β3, and δ subunits.[2][3] Electrophysiological studies on recombinant receptors have demonstrated that Thio-THIP exhibits pronounced agonism at α4β1δ and α4β3δ receptors, while displaying negligible agonist activity at α4β2δ and other αβγ-containing GABA-A receptor subtypes.[2] This makes Thio-THIP an invaluable tool for probing the physiological roles of these specific extrasynaptic receptors, which are known to mediate tonic inhibition in various brain regions.

The incorporation of the δ subunit into the GABA-A receptor complex dramatically increases the sensitivity to certain agonists, including THIP.[4] While Thio-THIP is less potent than THIP, its selectivity for β1/3-containing δ-receptors provides a unique advantage in dissecting the contributions of different β subunits to receptor function.[3]

Quantitative Pharmacological Profile

The functional activity of Thio-THIP has been quantified using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes expressing various human GABA-A receptor subtypes. The following table summarizes the potency (EC50) and efficacy (maximal response relative to GABA) of Thio-THIP at a range of receptor combinations.

| GABA-A Receptor Subtype | Thio-THIP EC50 (µM) | Thio-THIP Maximal Response (% of GABA max) | Functional Activity | Reference |

| α4β1δ | Biphasic | ~40% (at 100 µM) | Partial Agonist | [5] |

| α4β2δ | >1000 | Negligible | Antagonist | [5] |

| α4β3δ | 13 | 58% | Partial Agonist | [5] |

| α5β2γ2S | >1000 | Negligible | Antagonist (IC50 = 150 µM) | [5] |

| α5β3γ2S | >300 | ~10% | Weak Partial Agonist | [5] |

| α6β2γ2S | ~100 | ~50% | Partial Agonist | [5] |

| α6β3γ2S | ~100 | ~50% | Partial Agonist | [5] |

| ρ1 | >1000 | Negligible | Antagonist (IC50 = 150 µM) | [5] |

Table 1: Functional properties of Thio-THIP at various human GABA-A receptor subtypes expressed in Xenopus oocytes. Data extracted from a key study on the compound's pharmacology.[5]

This data clearly illustrates the compound's preference for δ-containing receptors with β3 subunits and its antagonistic or very weak partial agonistic effects at other subtypes.

Signaling Pathway

The binding of Thio-THIP to the orthosteric site of sensitive GABA-A receptors, such as the α4β3δ subtype, initiates a conformational change in the receptor protein. This leads to the opening of the integral chloride (Cl-) ion channel, allowing Cl- ions to flow into the neuron down their electrochemical gradient. The influx of negatively charged chloride ions hyperpolarizes the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This results in a reduction of neuronal excitability, contributing to the overall inhibitory tone in the CNS.

Experimental Characterization of Thio-THIP

The elucidation of Thio-THIP's mechanism of action relies on a combination of sophisticated experimental techniques. The following sections provide an overview of the key methodologies and their underlying principles.

Electrophysiological Recordings

Electrophysiology is the cornerstone for characterizing the functional effects of ligands like Thio-THIP on ion channels.

This technique is ideal for studying the pharmacology of specific recombinant receptor subtypes in a controlled environment.

Protocol:

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject cRNAs encoding the desired human GABA-A receptor subunits (e.g., α4, β3, and δ) into the oocytes. Incubate for 2-5 days to allow for receptor expression.[6]

-

Recording Setup: Place an oocyte in a recording chamber continuously perfused with a saline solution.[6] Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[7]

-

Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -50 to -70 mV.[6][8]

-

Compound Application: Apply increasing concentrations of Thio-THIP to the perfusion bath and record the resulting inward currents.

-

Data Analysis: Plot the current responses against the Thio-THIP concentration to generate a concentration-response curve and determine the EC50 and maximal response.

Causality: The use of recombinant receptors allows for the precise determination of Thio-THIP's activity at a specific subunit combination, isolating its effects from the complexity of the native neuronal environment.

This technique allows for the study of Thio-THIP's effects on GABA-A receptors in a mammalian cell line (e.g., HEK293 cells) or in primary neurons.

Protocol:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the GABA-A receptor subunits of interest.

-

Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an internal solution containing a physiological concentration of chloride.[9]

-

Seal Formation: Approach a transfected cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior.[10]

-

Recording and Analysis: In voltage-clamp mode, apply Thio-THIP and record the evoked currents. Analyze the data similarly to TEVC experiments.

Causality: The whole-cell patch-clamp technique provides higher temporal resolution than TEVC and allows for the study of modulatory effects in a cellular context that more closely resembles that of native neurons.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for its receptor.

Protocol for [³H]Muscimol Competition Binding Assay:

-

Membrane Preparation: Prepare crude synaptic membranes from a brain region of interest (e.g., hippocampus, cerebellum) or from cells expressing recombinant GABA-A receptors.[11][12]

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled GABA-A receptor agonist, such as [³H]muscimol (e.g., 1-10 nM), in the absence or presence of increasing concentrations of unlabeled Thio-THIP.[11][12]

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.[12]

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific [³H]muscimol binding against the concentration of Thio-THIP to determine the IC50 value, which can then be converted to a Ki (inhibition constant) value.

Causality: This assay provides a direct measure of the affinity of Thio-THIP for the GABA-A receptor binding site by assessing its ability to compete with a known high-affinity radioligand.

Behavioral Assays in Zebrafish Larvae

Zebrafish larvae are a powerful in vivo model for high-throughput screening of neuroactive compounds.

Protocol for Locomotor Activity and Startle Response:

-

Larval Rearing: Raise zebrafish larvae to 5-7 days post-fertilization (dpf).

-

Drug Exposure: Place individual larvae in a 96-well plate and expose them to varying concentrations of Thio-THIP.

-

Behavioral Recording: Use an automated video tracking system to monitor locomotor activity (distance moved, velocity) and the response to a startling stimulus (e.g., a sudden change in light or a sound/vibration).[13][14]

-

Data Analysis: Quantify the behavioral parameters and compare the effects of Thio-THIP to a vehicle control.

Causality: Changes in locomotor activity and startle response can indicate sedative, anxiolytic, or other CNS effects of Thio-THIP, providing insights into its in vivo functional consequences.[13][14]

Conclusion and Future Directions

Thio-THIP stands as a testament to the power of medicinal chemistry in developing selective pharmacological tools. Its unique profile as a partial agonist at specific δ-subunit-containing GABA-A receptors has provided researchers with a means to investigate the roles of these extrasynaptic receptors in neuronal excitability, network oscillations, and behavior. The experimental methodologies outlined in this guide represent the gold standard for characterizing such compounds and continue to be instrumental in advancing our understanding of the GABAergic system.

Future research will likely focus on leveraging Thio-THIP to further delineate the physiological and pathophysiological roles of α4βδ GABA-A receptors in conditions such as epilepsy, sleep disorders, and mood disorders. Additionally, the structural insights gained from studying the interaction of Thio-THIP with its target receptors may guide the development of novel therapeutics with improved subtype selectivity and clinical efficacy.

References

-

Hoestgaard-Jensen, K., et al. (2014). Functional properties of GABA, THIP, and Thio-THIP at human GABA A Rs expressed in Xenopus oocytes a. ResearchGate. Available at: [Link]

-

Dalby, N. O., et al. (2020). Effects of Thio-THIP on the GABA A Rs mediating phasic inhibition in... ResearchGate. Available at: [Link]

-

Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. Available at: [Link]

-

Cope, D. W., et al. (2008). Inhibition of thalamic excitability by THIP: a selective role for δ-GABAA receptors. PubMed Central. Available at: [Link]

-

Meera, P., et al. (2011). Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors. Journal of Neurophysiology. Available at: [Link]

-

Germann, A. L., et al. (2024). Comparison of behavioral effects of GABAergic low- and high-efficacy neuroactive steroids in the zebrafish larvae assay. PubMed Central. Available at: [Link]

-

Hoestgaard-Jensen, K., et al. (2020). Functional properties of Thio-THIP at human 4 GABA A Rs comprising... ResearchGate. Available at: [Link]

-

Sethi, S., et al. (2019). Zebrafish Larvae as a Behavioral Model in Neuropharmacology. PubMed Central. Available at: [Link]

-

Scholze, P., et al. (2024). Probes for the heterogeneity of muscimol binding sites in rat brain. Frontiers in Pharmacology. Available at: [Link]

-

Wikipedia. (n.d.). Thio-THIP. In Wikipedia. Retrieved January 16, 2026, from [Link]

-

Zantiks. (n.d.). Larval Zebrafish | Protocols. Retrieved January 16, 2026, from [Link]

-

npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved January 16, 2026, from [Link]

-

protocols.io. (n.d.). Whole Cell Patch Clamp Protocol. Retrieved January 16, 2026, from [Link]

-

Multi Channel Systems. (n.d.). Automated Voltage-Clamp Screening for Xenopus Oocytes. Retrieved January 16, 2026, from [Link]

-

Bio-protocol. (n.d.). 2.4. Xenopus oocytes and two-electrode voltage clamp (TEVC) recordings. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2009). (PDF) Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Retrieved January 16, 2026, from [Link]

-

PubMed. (2009). Population patch-clamp electrophysiology analysis of recombinant GABAA alpha1beta3gamma2 channels expressed in HEK-293 cells. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). The effect of two GABA agonists, THIP (δ‐subunit preferring) and... Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Determination of GAB A Levels by a [3H]Muscimol Radioreceptor Assay. Retrieved January 16, 2026, from [Link]

-

PubMed. (1994). Induction of low-affinity GABAA receptors by the GABA-agonist THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) in cultured rat cerebellar granule cells is prevented by inhibition of polyamine biosynthesis. Retrieved January 16, 2026, from [Link]

-

PubMed. (1982). The binding of the GABA agonist [3H]THIP to rat brain synaptic membranes. Retrieved January 16, 2026, from [Link]

-

PubMed Central. (n.d.). Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography. Retrieved January 16, 2026, from [Link]

-

MDPI. (2022). Zebrafish Larvae Behavior Models as a Tool for Drug Screenings and Pre-Clinical Trials: A Review. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2019). (PDF) Zebrafish behavioural profiling identifies GABA and serotonin receptor ligands related to sedation and paradoxical excitation. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Affinity (Ki) and GABA-shift values of selected ligands at bovine recombinant a1P1V2L GABAA receptors labeled with [3H]Rol5-1788 (0.3 nMj. Retrieved January 16, 2026, from [Link]

-

University of Konstanz. (2014). Two-electrode voltage-clamp (TEVC). Retrieved January 16, 2026, from [Link]

-

Scientific Reports. (n.d.). patch-clamp-protocol-final.pdf. Retrieved January 16, 2026, from [Link]

Sources

- 1. Thio-THIP - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 8. multichannelsystems.com [multichannelsystems.com]

- 9. docs.axolbio.com [docs.axolbio.com]

- 10. Whole Cell Patch Clamp Protocol [protocols.io]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Probes for the heterogeneity of muscimol binding sites in rat brain [frontiersin.org]

- 13. Comparison of behavioral effects of GABAergic low- and high-efficacy neuroactive steroids in the zebrafish larvae assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Zebrafish Larvae as a Behavioral Model in Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Thio-THIP

Abstract: This technical guide provides a comprehensive overview of 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, commonly known as Thio-THIP. We will delve into its unique chemical architecture, comparing it to its more famous oxygen-containing analog, THIP (Gaboxadol), and elucidate the resulting differences in its pharmacological profile as a γ-aminobutyric acid (GABA) receptor modulator. The core of this document is a detailed examination of the synthetic pathways leading to Thio-THIP, offering field-proven insights into experimental choices and methodologies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, practical understanding of this specific GABAergic ligand.

Section 1: Elucidation of the Thio-THIP Structure

Thio-THIP is a bicyclic zwitterionic molecule that has garnered interest for its unique interactions with the GABAergic system.[1][2] Its structure is fundamentally related to the potent GABAA receptor agonist THIP (Gaboxadol), with the critical distinction being the substitution of an oxygen atom for a sulfur atom within the five-membered heterocyclic ring.[3]

1.1 Nomenclature and Physicochemical Properties

The formal IUPAC name for Thio-THIP is 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol. It exists as a zwitterion, or inner salt, at physiological pH, a characteristic it shares with GABA and THIP, which is crucial for its interaction with the GABA receptor binding site.[1][2]

| Property | Value | Source |

| IUPAC Name | 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol | [1] |

| Common Names | Thio-THIP, Thiogaboxadol | [1] |

| Molecular Formula | C₆H₈N₂OS | [1] |

| Molar Mass | 156.20 g·mol⁻¹ | [1] |

| CAS Number | 97164-95-9 | [1] |

| Appearance | Crystalline solid | N/A |

1.2 Structural and Functional Insights

The replacement of the isoxazole ring in THIP with an isothiazole ring in Thio-THIP significantly alters its electronic and steric properties, leading to a dramatically different pharmacological profile. While THIP is a potent agonist at most GABAA receptors, Thio-THIP exhibits a more complex and subtype-selective profile, acting as a very weak partial agonist or even an antagonist at several GABAA receptor subtypes.[1][4][5]

This functional divergence is a prime example of bioisosteric replacement leading to profound changes in biological activity. The sulfur atom, being larger and less electronegative than oxygen, alters the bond angles, length, and electron density distribution of the heterocyclic ring. This, in turn, modifies the molecule's fit and interaction with the orthosteric binding site on various GABAA receptor subunit interfaces.[6] For drug development professionals, this structural nuance underscores the principle that even subtle atomic substitutions can be leveraged to fine-tune receptor selectivity and functional activity.

Section 2: Strategic Approaches to Thio-THIP Synthesis

The synthesis of Thio-THIP, as originally described by Krogsgaard-Larsen and colleagues, provides a classic example of heterocyclic chemistry applied to medicinal chemistry.[3][7] The primary strategy involves the construction of the fused isothiazole-tetrahydropyridine scaffold from a suitable piperidine-based precursor.

2.1 Overview of the Primary Synthetic Pathway

The most authoritative and cited synthesis begins with a protected piperidine derivative, which is elaborated to introduce the necessary functionality for the subsequent cyclization to form the isothiazole ring. This multi-step process is designed to control regiochemistry and ensure the formation of the correct isomer.

The following diagram outlines the key transformations in this established synthetic route.

Caption: Key stages in the synthesis of Thio-THIP.

2.2 Causality in Experimental Design

From the perspective of a Senior Application Scientist, the choice of each step in this synthesis is deliberate and addresses specific chemical challenges:

-

N-Protection (A → B): Ethyl nipecotate, the starting material, has a secondary amine that is both nucleophilic and basic. Protection, typically with a carbamate like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate), is essential. This step prevents the piperidine nitrogen from interfering with subsequent carbanion-based reactions at the α-carbon and ensures it does not compete in the final cyclization steps.

-

Formylation & Cyanation (B → C): The creation of the cyano-ester intermediate is the critical step for building the isothiazole precursor. This is often achieved via a Claisen condensation-type reaction with an ethyl formate equivalent to install a formyl group, followed by conversion to a more stable enamine or related species, and finally, introduction of a cyano group. This sequence meticulously builds the C-C-N fragment required for the heterocyclic ring.

-

Thiolysis (C → D): The conversion of the cyano group into a thioamide is the defining moment where sulfur is introduced into the molecule. This is typically accomplished by treatment with hydrogen sulfide (H₂S) gas or a surrogate like sodium hydrosulfide (NaSH) under basic conditions. The choice of reagent and conditions is critical to achieve high conversion without significant side product formation.

-

Cyclization & Deprotection (D → E): The final step involves an intramolecular cyclization of the thioamide onto the ester. This reaction is often promoted by heating in the presence of an acid. The acidic conditions serve a dual purpose: they catalyze the cyclization and simultaneously remove the N-protecting group (like Boc) to yield the final zwitterionic Thio-THIP product. This concurrent deprotection and cyclization is an elegant example of synthetic efficiency.

Section 3: Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from the foundational literature, designed to be a self-validating system with clear checkpoints.

3.1 Synthesis of the Thioamide Intermediate (Step C → D)

-

Objective: To convert the key cyano-ester intermediate into the corresponding thioamide, introducing the sulfur atom.

-

Methodology:

-

Reaction Setup: Dissolve the N-protected cyano-ester intermediate (1.0 eq) in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine in a flask equipped with a magnetic stirrer and a gas inlet/outlet.

-

Reagent Addition: Bubble hydrogen sulfide (H₂S) gas slowly through the solution at room temperature. (Causality: H₂S is the sulfur source. The basic solvent (pyridine/triethylamine) activates the H₂S and facilitates the nucleophilic addition to the nitrile carbon.)

-

In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak indicates conversion. This check is crucial to prevent over- or under-reaction and typically takes several hours.

-

Workup: Once the reaction is complete, stop the H₂S flow and purge the system with nitrogen gas to remove residual H₂S. Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purification: The crude thioamide is purified by column chromatography on silica gel or by recrystallization to yield the pure thioamide intermediate.

-

-

Validation: The structure of the purified intermediate should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the successful conversion of the cyano group to the thioamide.

3.2 Cyclization and Deprotection to Yield Thio-THIP (Step D → E)

-

Objective: To perform the final ring closure and deprotection to obtain Thio-THIP.

-

Methodology:

-

Reaction Setup: Suspend the purified thioamide intermediate (1.0 eq) in a suitable acidic medium, such as 48% hydrobromic acid (HBr) or concentrated hydrochloric acid (HCl).

-

Cyclization: Heat the mixture to reflux (typically >100 °C) for several hours. (Causality: The strong acid protonates the thioamide and ester functionalities, activating them for the intramolecular nucleophilic attack. The heat provides the necessary activation energy for the cyclization and the cleavage of the N-protecting group.)

-

IPC: Monitor the reaction by TLC or HPLC until the thioamide intermediate is fully consumed.

-

Workup & Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude solid is often triturated with a solvent like acetone or isopropanol to remove impurities.

-

Purification: Thio-THIP is a zwitterion and can be purified by recrystallization from a water/ethanol mixture or by ion-exchange chromatography.

-

-

Final Validation: The identity and purity of the final Thio-THIP product must be rigorously confirmed. This includes melting point determination, ¹H NMR and ¹³C NMR in a suitable solvent (like D₂O/DCl), and mass spectrometry to confirm the molecular weight. Purity should be assessed by HPLC, and should typically exceed 98% for pharmacological testing.

Section 4: Conclusion

Thio-THIP serves as a compelling case study in medicinal chemistry, where a single atom substitution drastically reshapes a molecule's interaction with its biological target. Its synthesis, while requiring careful execution of classical heterocyclic chemistry techniques, is logical and robust. Understanding the rationale behind each synthetic step—from nitrogen protection to the final acid-catalyzed cyclization—is key to successfully producing this valuable pharmacological tool. This guide provides the foundational knowledge for researchers to not only replicate this synthesis but also to potentially design novel analogs with further refined properties for the exploration of the GABAergic system.

References

-

Thio-THIP - Wikipedia. [Link]

-

Chemistry:Thio-THIP - HandWiki. [Link]

-

Krogsgaard-Larsen, P., Mikkelsen, H., Jacobsen, P., Falch, E., Curtis, D. R., Peet, M. J., & Leah, J. D. (1983). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 26(6), 895–900. [Link]

-

Hoestgaard-Jensen, K., et al. (2014). Probing α4 GABAA Receptor Heterogeneity: Differential Regional Effects of a Functionally Selective α4β1/α4β3 Receptor Agonist on Tonic and Phasic Inhibition in Rat Brain. Journal of Neuroscience, 34(10), 3650-3663*. [Link]

-

Krogsgaard-Larsen, P., et al. (1983). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogs of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry. [Link]

-

Functional properties of GABA, THIP, and Thio-THIP at human GABA A Rs expressed in Xenopus oocytes. ResearchGate. [Link]

-

Mathiasen, L., et al. (1997). The GABAA agonist THIP produces slow wave sleep and reduces spindling activity in NREM sleep in humans. Psychopharmacology, 130(3), 285-91. [Link]

-

Krogsgaard-Larsen, P., et al. (1981). GABAergic actions of THIP in vivo and vitro: a comparison with muscimol and GABA. Journal of Neurochemistry, 37(4), 1047-52. [Link]

-

The effect of two GABA agonists, THIP (δ‐subunit preferring) and Thio‐THIP (α4β1/3δ selective) on the TCD is dependent on temperature, intracellular Ca²⁺‐EGTA chelation and PKC activity. ResearchGate. [Link]

Sources

- 1. Thio-THIP - Wikipedia [en.wikipedia.org]

- 2. Chemistry:Thio-THIP - HandWiki [handwiki.org]

- 3. 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

A Comparative Pharmacological Analysis of Thio-THIP and THIP: Potency, Efficacy, and Subtype Selectivity at GABA-A Receptors

An in-depth technical guide by a Senior Application Scientist

Prepared for: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

This technical guide provides a detailed comparative analysis of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP, Gaboxadol) and its sulfur-substituted analog, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP). While both compounds target the orthosteric binding site of the γ-aminobutyric acid type A (GABA-A) receptor, the isosteric substitution of an oxygen atom in THIP for a sulfur atom in Thio-THIP results in a dramatically altered pharmacological profile. This guide synthesizes data from recombinant receptor studies to elucidate the differences in their potency, efficacy, and functional selectivity across various GABA-A receptor subtypes. We find that Thio-THIP transitions from a high-potency agonist (like THIP) at certain δ-containing extrasynaptic receptors to a weak partial agonist or even an antagonist at many synaptic-type αβγ receptors. This analysis underscores the profound impact of subtle molecular modifications on ligand-receptor interactions and provides a framework for the rational design of subtype-selective GABA-A receptor modulators.

Introduction to the GABA-A Receptor and its Ligands

The GABA-A Receptor: A Heteropentameric Chloride Channel

The GABA-A receptor is the primary mediator of fast synaptic inhibition in the central nervous system.[1] These receptors are ligand-gated ion channels, forming a pentameric structure from a diverse family of 19 subunits (e.g., α1–6, β1–3, γ1–3, δ, ε, π, θ).[2] The most common isoform in the brain consists of two α, two β, and one γ subunit.[2] The specific subunit composition dictates the receptor's location (synaptic vs. extrasynaptic), physiological function, and pharmacological properties.[3] The orthosteric binding sites for the endogenous ligand GABA are located at the interface between β and α subunits.[3] Receptor activation leads to the influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[1]

THIP (Gaboxadol): The Archetypal Extrasynaptic Agonist

THIP, also known as Gaboxadol, is a conformationally restricted analog of GABA developed in the late 1970s.[4] It is well-established as a potent agonist at GABA-A receptors, with a notable preference for extrasynaptic receptors containing δ subunits, such as α4βδ and α6βδ combinations.[5][6] The incorporation of a δ subunit, in place of a γ subunit, confers a dramatically increased sensitivity to THIP, with EC50 values shifting from the micromolar to the nanomolar range.[4][7] This selectivity for δ-containing receptors, which mediate tonic (persistent) inhibition, underpins THIP's unique sedative and hypnotic properties, distinguishing it from classical benzodiazepines that modulate synaptic (phasic) inhibition via γ-containing receptors.[5][6]

Thio-THIP: A Sulfur-Substituted Analog with a Divergent Profile

Thio-THIP is a close structural analog of THIP where the oxygen atom in the isoxazole ring is replaced by a sulfur atom, forming an isothiazole ring.[8][9] This seemingly minor substitution leads to a significant divergence in its pharmacological activity. Unlike the relatively consistent agonism of THIP, Thio-THIP exhibits a remarkable degree of functional selectivity. It acts as a partial agonist at specific δ-containing receptors but behaves as a weak partial agonist or even an antagonist at many other subtypes, including the common synaptic αβγ isoforms.[10][11] This guide will dissect these differences to provide a clear understanding of their distinct structure-activity relationships.

Comparative Pharmacology: Potency & Efficacy

Defining Potency and Efficacy

For the purpose of this guide:

-

Potency refers to the concentration of the ligand required to produce a defined effect. It is typically quantified by the EC50 value (the concentration that elicits 50% of the maximal response). A lower EC50 value indicates higher potency.

-

Efficacy describes the maximum response a ligand can produce upon binding to the receptor. It is often expressed as Rmax or Imax , representing the maximal response relative to that of the endogenous agonist, GABA (GABA = 100%). A ligand with an Rmax < 100% is a partial agonist , while one with Rmax > 100% is a superagonist . An antagonist has an Rmax of 0%.

Head-to-Head Comparison at Recombinant Human GABA-A Receptors

Data generated from two-electrode voltage clamp (TEVC) studies using Xenopus oocytes expressing defined human GABA-A receptor subtypes provides the clearest comparison of the intrinsic activities of THIP and Thio-THIP. The isosteric substitution of oxygen for sulfur profoundly alters the ligand's interaction with the receptor across numerous subunit combinations.

Thio-THIP demonstrates a highly selective and complex profile. It functions as a partial agonist at α4β3δ receptors, with moderate potency (EC50 of 13 µM) and an efficacy about 58% that of GABA.[10] It is also a partial agonist at α6-containing subtypes.[10] However, at the majority of synaptic-type receptors, such as α1β2/3γ2S and α2β2/3γ2S, Thio-THIP exhibits weak antagonist activity.[10][11]

In stark contrast, THIP is known to be a potent, high-efficacy agonist, particularly at δ-containing receptors, where it can act as a superagonist (efficacy >100% of GABA).[10] Studies have shown THIP can activate α4β3δ receptors with an EC50 as low as 30-50 nM.[4][7]

Data Summary Table: Thio-THIP vs. THIP

The following table summarizes the pharmacological parameters for Thio-THIP and THIP at various recombinant human GABA-A receptor subtypes. Data for Thio-THIP is primarily from Hoestgaard-Jensen et al. (2014) as presented in a ResearchGate source, while THIP data is compiled from multiple electrophysiological studies.[4][7][10]

| Receptor Subtype | Ligand | Potency (EC50, µM) | Efficacy (Rmax, % of GABA) | Functional Activity |

| α1β3γ2S | Thio-THIP | - | Antagonist Activity | Antagonist |

| α2β3γ2S | Thio-THIP | - | Antagonist Activity | Antagonist |

| α4β3δ | Thio-THIP | 13 | 58% | Partial Agonist |

| α4β3δ | THIP | 0.03 - 0.05 | >100% (Superagonist) | Full/Super Agonist |

| α6β3γ2S | Thio-THIP | 170 | 50% | Partial Agonist |

| α6β3δ | THIP | ~0.05 | >100% (Superagonist) | Full/Super Agonist |

| ρ1 | Thio-THIP | - | Antagonist Activity | Antagonist |

Note: A dash (-) indicates that a precise value was not available, but the functional activity was determined qualitatively.

Molecular Basis for Pharmacological Differences

The dramatic shift in the pharmacological profile from THIP to Thio-THIP is rooted in fundamental changes to the molecule's stereoelectronic properties, which in turn alter its interaction with the orthosteric binding pocket at the β-α subunit interface.

-

Atomic Radius and Bond Lengths: Sulfur has a larger atomic radius than oxygen. This substitution alters the geometry and size of the five-membered ring, potentially creating steric hindrance or enabling new, more favorable interactions with different amino acid residues within the binding pocket of specific receptor subtypes.

-

Electronegativity and Hydrogen Bonding: Oxygen is more electronegative than sulfur. This influences the partial charge distribution across the heterocyclic ring and affects the strength and nature of hydrogen bonds formed with the receptor. The hydrogen bond acceptor/donor profile of the ligand is a critical determinant of both binding affinity and the conformational change required for channel activation. The altered profile in Thio-THIP likely underlies its inability to effectively activate (gate) certain receptor isoforms, leading to antagonism.

-

Subtype-Specific Pocket Architecture: The amino acid composition of the binding pocket varies between different α and β subunits. The unique profile of Thio-THIP suggests that the subtle changes induced by the sulfur atom are sufficient to be "sensed" differently by these varied architectures. For example, the binding pocket of α4β3δ receptors can clearly accommodate and be productively activated by Thio-THIP (albeit partially), whereas the pocket of an α1β2γ2 receptor cannot, resulting in binding without effective channel gating (antagonism).[10]

Experimental Protocols for Characterization

The characterization of compounds like Thio-THIP and THIP relies on robust and validated in vitro assays. The two primary methods are radioligand binding assays to determine binding affinity (Ki) and electrophysiological recordings to measure functional potency (EC50) and efficacy (Imax).

Radioligand Binding Assay for GABA-A Receptors

This protocol determines a compound's affinity for the GABA-A receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]muscimol) that binds to the same site.[12]

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffered solution and centrifuge to isolate cell membranes rich in GABA-A receptors. Wash the membrane pellet multiple times to remove endogenous GABA.

-

Assay Incubation: In a series of tubes, incubate the prepared membranes with a fixed concentration of [³H]muscimol and varying concentrations of the unlabeled test compound (e.g., Thio-THIP).

-

Defining Controls:

-

Total Binding: Membranes + [³H]muscimol only.

-

Non-Specific Binding (NSB): Membranes + [³H]muscimol + a saturating concentration of a known GABA-A agonist (e.g., unlabeled GABA) to block all specific binding.[12]

-

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[12]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Workflow: Radioligand Binding Assay

Caption: Workflow for TEVC recording in Xenopus oocytes.

Conclusion and Future Directions

The comparative analysis of THIP and Thio-THIP provides a compelling case study in structure-activity relationships at the GABA-A receptor. The substitution of a single atom—oxygen for sulfur—is sufficient to convert a potent, broad-spectrum agonist into a highly selective ligand with a mixed efficacy profile. Thio-THIP's ability to act as a partial agonist at α4βδ receptors while antagonizing synaptic αβγ receptors makes it a valuable pharmacological tool for dissecting the roles of specific receptor subtypes in neural circuits. [9] This work highlights a key principle for drug development professionals: subtle molecular modifications can unlock dramatic gains in subtype selectivity. Future research should focus on exploring further substitutions on the THIP scaffold to create an even wider array of functionally diverse ligands. Such tools are essential for validating specific GABA-A receptor subtypes as therapeutic targets for conditions ranging from epilepsy and anxiety to sleep disorders and schizophrenia.

References

- Benchchem. (n.d.). Application Notes and Protocols for Cell-Based Screening of GABA Receptor Agonists like Progabide. BenchChem.

- Meera, P., Wallner, M., & Olsen, R. W. (2011). Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors. Journal of Neurophysiology.

- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology.

- Hoestgaard-Jensen, K., et al. (2014). Functional properties of GABA, THIP, and Thio-THIP at human GABAA Rs expressed in Xenopus oocytes.

- Wikipedia contributors. (n.d.). Thio-THIP. Wikipedia.

- Multi Channel Systems. (n.d.). Automated Voltage-Clamp Screening for Xenopus Oocytes. Multi Channel Systems.

- Hoestgaard-Jensen, K., et al. (2014). Effects of Thio-THIP on the GABA A Rs mediating phasic inhibition.

- Guan, B., Chen, X., & Zhang, H. (2013). Two-electrode voltage clamp. Methods in Molecular Biology.

- npi electronic GmbH. (n.d.). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. NPI Electronic.

- Sigel, E., & Ernst, M. (2024). Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. Frontiers in Molecular Neuroscience.

- ResearchGate. (n.d.). Chemical structures of THIP and Thio-THIP.

- Belelli, D., et al. (2009). Inhibition of thalamic excitability by THIP: a selective role for δ-GABAA receptors. British Journal of Pharmacology.

- Kurata, H. T., & Fedida, D. (2012). High-throughput electrophysiology with Xenopus oocytes. Methods in Molecular Biology.

- Guan, B., Chen, X., & Zhang, H. (2017). Two-Electrode Voltage Clamp.

- Han, L., et al. (2021). GABAA receptors: structure, function, pharmacology, and related disorders.

- Krogsgaard-Larsen, P., Frolund, B., & Liljefors, T. (2004). GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic. Biochemical Pharmacology.

- Meera, P., Wallner, M., & Olsen, R. W. (2011). Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA(A) receptors. Journal of Neurophysiology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities [frontiersin.org]

- 4. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of thalamic excitability by THIP: a selective role for δ-GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA(A) agonists and partial agonists: THIP (Gaboxadol) as a non-opioid analgesic and a novel type of hypnotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thio-THIP - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Thio-THIP: A Technical Guide to a Selective α4βδ GABAA Receptor Ligand

Abstract

This technical guide provides an in-depth exploration of Thio-THIP (4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol), a sulfur-containing analogue of the GABAA receptor agonist THIP (Gaboxadol). Thio-THIP has emerged as a critical pharmacological tool for the investigation of extrasynaptic GABAA receptors, demonstrating notable selectivity for those containing α4 and δ subunits, particularly in combination with β1 or β3 subunits. This document details the chemical synthesis, mechanism of action, and pharmacological profile of Thio-THIP, with a focus on its distinct functional properties at various GABAA receptor subtypes. Comprehensive, field-proven protocols for the characterization of Thio-THIP, including two-electrode voltage clamp (TEVC) electrophysiology and radioligand binding assays, are presented. Furthermore, this guide discusses the potential applications of Thio-THIP in elucidating the physiological roles of α4βδ-containing GABAA receptors in neuronal excitability and their implications for drug development.

Introduction: The Significance of Extrasynaptic GABAA Receptor Subtypes

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, exerting its effects through ionotropic GABAA and metabotropic GABAB receptors. GABAA receptors, pentameric ligand-gated ion channels, are the targets for a wide array of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics. The diverse subunit composition of GABAA receptors (comprising α, β, γ, δ, ε, π, θ, and ρ subunits) gives rise to a vast number of receptor subtypes with distinct pharmacological and physiological properties.

While synaptically located GABAA receptors, typically containing γ subunits, mediate phasic inhibition in response to transient, high concentrations of GABA, extrasynaptic receptors, often containing the δ subunit, are responsible for tonic inhibition by responding to low, ambient concentrations of GABA. The α4βδ GABAA receptor subtype is a key player in mediating tonic inhibition in several brain regions, including the thalamus and hippocampus, and is implicated in the regulation of neuronal excitability, network oscillations, and sleep. The development of subtype-selective ligands is therefore crucial for dissecting the specific roles of these receptor populations and for designing novel therapeutics with improved side-effect profiles.

Thio-THIP, a structural analogue of the δ-preferring agonist THIP, has been identified as a functionally selective ligand for α4βδ GABAA receptors. Notably, its activity is dependent on the specific β subunit isoform within the α4βδ complex, exhibiting partial agonism at α4β1δ and α4β3δ receptors while having negligible activity at α4β2δ subtypes. This unique pharmacological profile makes Thio-THIP an invaluable tool for researchers in neuroscience and drug discovery.

Chemical Properties and Synthesis of Thio-THIP

Thio-THIP, with the chemical name 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol, is a zwitterionic molecule at physiological pH. The replacement of the oxygen atom in the isoxazole ring of THIP with a sulfur atom significantly alters its pharmacological properties. While THIP is a potent GABAA receptor agonist, Thio-THIP exhibits more complex and subtype-selective actions.

Synthesis of Thio-THIP

The synthesis of Thio-THIP and its analogues was first described by Krogsgaard-Larsen and colleagues. The following is a generalized protocol based on their seminal work.

Experimental Protocol: Synthesis of 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol (Thio-THIP)

-

Objective: To synthesize Thio-THIP from commercially available starting materials.

-

Core Principle: This multi-step synthesis involves the construction of the core bicyclic ring system.

-

Materials:

-

Appropriate starting materials for the construction of the tetrahydroisothiazole ring fused to a piperidine ring.

-

Standard organic chemistry reagents and solvents.

-

Chromatography equipment for purification.

-

NMR and mass spectrometry for structural verification.

-

-

Methodology:

-

Step 1: Piperidine Ring Formation: Begin with a suitable precursor to construct the piperidine ring system. This may involve cyclization reactions of appropriate linear molecules.

-

Step 2: Isothiazole Ring Annulation: Introduce the isothiazole ring onto the piperidine backbone. This is a critical step that involves the formation of the sulfur-nitrogen bond.

-

Step 3: Functional Group Manipulation: Modify the functional groups on the bicyclic scaffold to introduce the hydroxyl group, leading to the final Thio-THIP molecule.

-

Step 4: Purification: Purify the final product using techniques such as column chromatography and recrystallization to obtain a high-purity compound.

-

Step 5: Characterization: Confirm the structure and purity of the synthesized Thio-THIP using 1H NMR, 13C NMR, and mass spectrometry.

-

-

Self-Validation: The identity and purity of the final compound must be rigorously confirmed by comparing the obtained spectroscopic data with published values.

Pharmacological Profile and Mechanism of Selectivity

Thio-THIP's pharmacological activity is characterized by its functional selectivity for α4βδ GABAA receptors, with a pronounced dependence on the β subunit present.

Subtype Selectivity

Electrophysiological studies using two-electrode voltage clamp on Xenopus oocytes expressing various human GABAA receptor subtypes have elucidated the unique selectivity profile of Thio-THIP.

-

α4β1δ and α4β3δ Receptors: Thio-THIP acts as a partial agonist at these receptor subtypes.

-

α4β2δ Receptors: In contrast, it shows negligible agonist activity at α4β2δ receptors.

-

αβγ Receptors: Thio-THIP generally exhibits weak antagonist activity at the major synaptic αβγ receptor subtypes.

This differential activity makes Thio-THIP the first ligand demonstrated to functionally discriminate between β2- and β3-containing α4βδ GABAA receptors.

Quantitative Pharmacological Data

The following table summarizes the electrophysiologically determined potency (EC50) and efficacy (Rmax) of Thio-THIP at various human GABAA receptor subtypes.

| GABAA Receptor Subtype | Thio-THIP EC50 (µM) | Thio-THIP Rmax (% of GABA) | Functional Effect | Reference |

| α4β1δ | Biphasic | ~20 (first phase) | Partial Agonist | |

| α4β2δ | >1000 | ~1 | Negligible Agonist | |

| α4β3δ | 13 | 58 | Partial Agonist | |

| α1β2γ2S | >1000 | ~0 | Antagonist | |

| α2β3γ2S | >1000 | ~2 | Antagonist | |

| α5β3γ2S | >300 | ~7 | Weak Partial Agonist | |

| α6β3δ | 140 | 50 | Partial Agonist |

Mechanism of Selectivity

The precise molecular determinants for Thio-THIP's β-subunit-dependent selectivity within the α4βδ context are not yet fully elucidated. However, it is hypothesized that subtle differences in the orthosteric binding pocket, contributed by the different β subunits, influence the binding and/or gating efficacy of Thio-THIP. The structural variations between the β1, β2, and β3 subunits likely alter the conformation of the GABA binding site at the β-α interface, leading to the observed differences in functional activity.

Experimental Characterization of Thio-THIP

The following sections provide detailed protocols for the in vitro and in vivo characterization of Thio-THIP's interaction with GABAA receptors.

In Vitro Characterization: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC on Xenopus laevis oocytes is a robust method for studying the functional properties of ligand-gated ion channels.

Experimental Protocol: Functional Characterization of Thio-THIP using TEVC

-

Objective: To determine the EC50 and Rmax of Thio-THIP at specific GABAA receptor subtypes.

-

Core Principle: This technique allows for the measurement of ion flow through expressed GABAA receptors in response to ligand application while controlling the oocyte's membrane potential.

-

Materials:

-

Xenopus laevis oocytes

-

cRNAs for the desired GABAA receptor subunits (e.g., α4, β1, β2, β3, δ)

-

TEVC setup (amplifier, micromanipulators, perfusion system)

-

Glass microelectrodes (filled with 3 M KCl)

-

Recording solution (e.g., ND96)

-

Thio-THIP and GABA stock solutions

-

-

Methodology:

-

Oocyte Preparation and Injection: Surgically harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with a mixture of cRNAs for the desired GABAA receptor subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

TEVC Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage recording, one for current injection). Clamp the membrane potential at a holding potential of -60 mV.

-

Ligand Application: Apply increasing concentrations of Thio-THIP to the oocyte via the perfusion system. Record the resulting inward current.

-

GABA Application: Apply a saturating concentration of GABA to determine the maximum current response (Imax).

-

Data Analysis: Plot the concentration-response curve for Thio-THIP. Fit the data to the Hill equation to determine the EC50 and calculate the Rmax as a percentage of the maximal GABA response.

-

-

Self-Validation: Regularly check the health of the oocytes and the stability of the recording setup. Perform control experiments with uninjected oocytes to ensure that the observed currents are due to the expressed GABAA receptors.

In Vitro Characterization: Radioligand Binding Assay

Experimental Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of Thio-THIP for GABAA receptors.

-

Core Principle: This assay measures the ability of Thio-THIP to compete with a radiolabeled ligand (e.g., [3H]muscimol) for binding to GABAA receptors in a membrane preparation.

-

Materials:

-

Rat brain membrane preparation (e.g., from cerebellum or cortex) or membranes from cells expressing specific GABAA receptor subtypes.

-

[3H]muscimol (radioligand).

-

Unlabeled GABA (for defining non-specific binding).

-

Thio-THIP stock solution.

-

Binding buffer.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and fluid.

-

-

Methodology:

-

Membrane Preparation: Homogenize brain tissue or cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total binding: Membranes + [3H]muscimol.

-

Non-specific binding: Membranes + [3H]muscimol + a saturating concentration of unlabeled GABA.

-

Competition: Membranes + [3H]muscimol + increasing concentrations of Thio-THIP.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding as a function of the Thio-THIP concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

-

-

Self-Validation: Ensure that the specific binding is at least 80% of the total binding. The assay should be reproducible with low intra- and inter-assay variability.

In Vivo Characterization: Behavioral Assays

While in vivo studies specifically investigating Thio-THIP are limited, the effects of its parent compound, THIP, on animal behavior have been documented. These protocols can be adapted to investigate the physiological effects of Thio-THIP.

Experimental Protocol: Assessment of Anxiolytic-like Effects (Elevated Plus Maze)

-

Objective: To evaluate the potential anxiolytic or anxiogenic effects of Thio-THIP in rodents.

-

Core Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

-

Materials:

-

Elevated plus maze apparatus.

-

Rodents (mice or rats).

-

Thio-THIP solution for injection (e.g., intraperitoneal).

-

Vehicle control solution.

-

Video tracking software.

-

-

Methodology:

-

Acclimatization: Acclimate the animals to the testing room for at least one hour before the experiment.

-

Drug Administration: Administer Thio-THIP or vehicle to the animals and allow for a pre-treatment period for the drug to take effect.

-

Testing: Place the animal in the center of the elevated plus maze, facing one of the open arms. Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Data Collection: Record the animal's behavior using a video camera and tracking software. Key parameters to measure include the time spent in the open and closed arms, and the number of entries into each arm.

-

Data Analysis: Compare the behavioral parameters between the Thio-THIP-treated and vehicle-treated groups using appropriate statistical tests.

-

-

Self-Validation: Ensure consistent lighting and environmental conditions throughout the experiment. The behavior of the vehicle-treated group should be consistent with established norms for the specific rodent strain.

Signaling Pathways and Visualization

Thio-THIP, as a GABAA receptor ligand, modulates the flow of chloride ions across the neuronal membrane, thereby influencing the cell's excitability.

GABAA Receptor Signaling Pathway

The binding of an agonist like Thio-THIP to the α4βδ GABAA receptor opens the integral chloride ion channel. The resulting influx or efflux of chloride ions, depending on the electrochemical gradient, hyperpolarizes or shunts the neuronal membrane, leading to an inhibitory effect.

Caption: Thio-THIP binding to α4βδ GABAA receptors enhances chloride influx, leading to hyperpolarization and reduced neuronal excitability.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines the logical flow for the comprehensive in vitro characterization of a novel GABAA receptor ligand like Thio-THIP.

Caption: Workflow for the in vitro pharmacological profiling of Thio-THIP.

Conclusion and Future Directions

Thio-THIP represents a significant advancement in the pharmacological toolkit for studying GABAA receptors. Its unique selectivity for α4β1/3δ subtypes provides an unprecedented opportunity to investigate the specific roles of these extrasynaptic receptors in health and disease. Future research should focus on elucidating the precise molecular basis of its β-subunit-dependent selectivity, which could inform the design of even more specific and potent ligands. Furthermore, more extensive in vivo studies are warranted to explore the therapeutic potential of targeting α4βδ receptors in conditions such as epilepsy, sleep disorders, and mood disorders. This in-depth technical guide serves as a valuable resource for researchers embarking on the study of this fascinating and important molecule.

References

-

Blavet, N., De Feudis, F. V., & Clostre, F. (1982). THIP inhibits feeding behavior in fasted rats. Psychopharmacology, 76(1), 75–78. [Link]

-

Enna, S. J., & Snyder, S. H. (2006). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 1, Unit 1.7. [Link]

-

File, S. E., & Pellow, S. (1985). The effects of GABAA agonist THIP on the acquisition of voluntary ethanol intake and the pattern of food and water consumption were examined through the use of a computer-controlled data acquisition system. Alcohol and Alcoholism, 20(3), 241-248. [Link]

-

Hoestgaard-Jensen, K., et al. (2014). Functional properties of Thio-THIP at human α4βδ GABAA receptors comprising different β subunits. British Journal of Pharmacology, 171(14), 3466–3478. [Link]

-

Bernasconi, R., Bittiger, H., Heid, J., & Martin, P. (1980). Determination of GABA levels by a [3H]muscimol radioreceptor assay. Journal of Neurochemistry, 34(3), 614-618. [Link]

-

Basile, A. S. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience, Chapter 7, Unit 7.6. [Link]

The Discovery of Thio-THIP: A Technical Guide to a Functionally Selective GABA-A Receptor Ligand

Abstract

This technical guide provides an in-depth examination of the discovery and scientific characterization of Thio-THIP (4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol), a pivotal molecule in the study of γ-aminobutyric acid type A (GABA-A) receptors. Developed by the laboratory of Povl Krogsgaard-Larsen, Thio-THIP emerged from a systematic structure-activity relationship (SAR) study of the potent GABA-A agonist THIP (Gaboxadol). The strategic bioisosteric replacement of an oxygen atom with sulfur in the core heterocyclic ring of THIP resulted in a ligand with a dramatically different and highly informative pharmacological profile. This guide will detail the scientific rationale, chemical synthesis, and the comprehensive pharmacological evaluation that defined Thio-THIP not as a potent agonist, but as a functionally subtype-selective partial agonist and antagonist. This discovery has provided the neuroscience community with a unique chemical tool for dissecting the heterogeneity of GABA-A receptor function.

Introduction: The Quest for GABA-A Receptor Selectivity

The GABA-A receptor, a ligand-gated chloride ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its structural diversity, arising from a pentameric assembly of subunits drawn from multiple classes (e.g., α, β, γ, δ), gives rise to a vast number of receptor subtypes with distinct anatomical localizations and physiological roles.[2] This heterogeneity presents a significant challenge and a profound opportunity in drug development: to create subtype-selective ligands that can therapeutically modulate specific neural circuits while minimizing off-target effects.

In the late 1970s and early 1980s, Professor Povl Krogsgaard-Larsen's group was at the forefront of developing potent GABA-A agonists, including the well-characterized compound THIP (Gaboxadol), a structural analogue of the natural product muscimol.[3] THIP proved to be a potent agonist, particularly at extrasynaptic, δ-subunit-containing receptors.[4] To further probe the molecular requirements for agonist activity at the GABA binding site, a classical medicinal chemistry approach was employed: the synthesis of a thio-analogue. The central hypothesis was that replacing the oxygen atom of the isoxazole ring in THIP with a sulfur atom—a bioisosteric substitution—would reveal the importance of this heteroatom's electronegativity and size for receptor recognition and activation. This investigation led to the synthesis of Thio-THIP.[5]

dot

Caption: Chemical structures of GABA, THIP, and its thio-analogue, Thio-THIP.

Synthesis of Thio-THIP

The synthesis of Thio-THIP was first reported by Krogsgaard-Larsen and colleagues in the Journal of Medicinal Chemistry in 1983.[5] The procedure involves the construction of the bicyclic isothiazole system. While the original publication provides the definitive protocol, the general workflow is a multi-step process characteristic of heterocyclic chemistry.

Experimental Protocol: Representative Synthesis Workflow

This protocol represents a logical pathway for the synthesis of Thio-THIP, based on established chemical principles for constructing such bicyclic systems.

-

Step 1: Preparation of a Protected Piperidine Precursor. The synthesis typically begins with a suitable piperidine derivative, such as ethyl 4-piperidonecarboxylate. The keto group is the anchor for building the isothiazole ring, and the piperidine nitrogen is protected (e.g., with a benzyl or Boc group) to prevent side reactions.

-

Step 2: Formation of the Isothiazole Ring. The protected keto-ester is reacted with a source of sulfur and nitrogen. This can involve a multi-step sequence, such as conversion of the ketone to an enamine or oxime, followed by reaction with a sulfurating agent (like Lawesson's reagent or P4S10) and a source of ammonia or hydroxylamine, eventually leading to the formation of the 3-hydroxyisothiazole ring fused to the piperidine core.

-

Step 3: Deprotection. The protecting group on the piperidine nitrogen is removed. For a benzyl group, this is typically achieved via catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon catalyst). For a Boc group, acidic conditions (e.g., trifluoroacetic acid) are used.

-

Step 4: Purification. The final product, Thio-THIP, is isolated and purified. As a zwitterionic compound, purification is often achieved by recrystallization or ion-exchange chromatography to yield the final, high-purity compound.

dot

Caption: Generalized workflow for the chemical synthesis of Thio-THIP.

Pharmacological Characterization: A Profile of Functional Selectivity

The initial evaluation of Thio-THIP revealed a stark contrast to its parent compound. While THIP is a potent GABA-A agonist, Thio-THIP displayed only very weak agonist activity in cat spinal neurons.[5] This surprising result indicated that the substitution of sulfur for oxygen was detrimental to agonist efficacy, providing a critical piece of the SAR puzzle. However, the true value of Thio-THIP was uncovered years later with the advent of recombinant receptor technology, which allowed for its characterization at specific GABA-A receptor subtypes.

Binding Affinity

Early studies demonstrated that Thio-THIP has a significantly lower affinity for GABA-A receptors in rat brain synaptic membranes compared to THIP, with reports of a ~300-fold reduction in binding affinity.[6] Due to this lower affinity, the compound's profile is more meaningfully defined by its functional effects at various receptor subtypes rather than by high-affinity binding.

Functional Activity at Recombinant Receptors

The most comprehensive functional data for Thio-THIP comes from studies using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes expressing specific human GABA-A receptor subunit combinations. These experiments revealed a complex and highly selective profile. Far from being a simple weak agonist, Thio-THIP acts as a partial agonist at some subtypes and a weak antagonist at others.[6]

Table 1: Functional Profile of Thio-THIP at Recombinant Human GABA-A Receptor Subtypes

| Receptor Subtype | Agonist EC₅₀ (μM) | Max Response (% of GABA) | Antagonist IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| α₄β₁δ | Partial Agonist | (not specified) | - | [6] |

| α₄β₃δ | Partial Agonist | (not specified) | - | [6] |

| α₄β₂δ | Negligible Agonist Activity | < 5% | Weak Antagonist | [6] |

| α₁β₂γ₂S | Negligible Agonist Activity | < 5% | > 100 | [6] |

| α₂β₃γ₂S | Negligible Agonist Activity | < 5% | > 100 | [6] |

| α₅β₃γ₂S | Negligible Agonist Activity | < 5% | ~30 |[6] |

Data synthesized from Hoestgaard-Jensen et al. (2014). This table highlights the key discovery: Thio-THIP is the first ligand shown to functionally discriminate between β2- and β3-containing α4δ receptors.

This profile makes Thio-THIP an invaluable pharmacological tool. Its ability to act as a partial agonist at α4β1/3δ receptors while being largely inactive or antagonistic at α4β2δ and common synaptic (αβγ) receptors allows researchers to selectively probe the function of these specific extrasynaptic receptor populations.[4][6]

Key Experimental Methodologies

The characterization of Thio-THIP relies on foundational techniques in pharmacology and neuroscience. The following protocols are self-validating systems for assessing ligand activity at GABA-A receptors.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (Thio-THIP) by measuring its ability to displace a known radiolabeled ligand from GABA-A receptors.

-

Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the crude membrane fraction from the supernatant by high-speed centrifugation. Wash the membranes multiple times by resuspension and centrifugation in buffer to remove endogenous GABA.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-